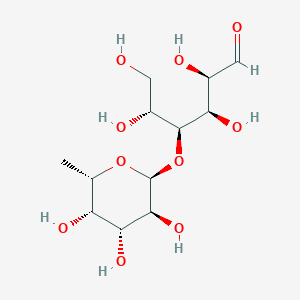
4-O-(|A-L-Fucopyranosyl)-D-galactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-O-” refers to a specific chemical structure where an oxygen atom is bonded to a carbon atom at the fourth position of a molecule. This type of compound can be found in various chemical families, including ethers, oxadiazoles, and other oxygen-containing heterocycles. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Williamson’s Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide to form an ether.
Dehydration of Alcohols: Symmetrical ethers can be prepared by heating primary alcohols with concentrated sulfuric acid at around 140°C.
Use of Grignard Reagents: Higher ethers can be synthesized by reacting halogen-substituted lower ethers with Grignard reagents.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on the specific compound and its intended application.
化学反応の分析
Types of Reactions
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: Hydrogen gas with palladium or platinum catalyst
Nucleophiles: Halides, alkoxides
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation of an ether might yield an aldehyde or ketone, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
These compounds are used as intermediates in organic synthesis, facilitating the formation of more complex molecules. They are also used as solvents and reagents in various chemical reactions .
Biology
In biological research, these compounds can act as probes or inhibitors to study enzyme functions and metabolic pathways .
Medicine
Some derivatives of these compounds have shown potential as pharmaceuticals, exhibiting antibacterial, antifungal, and antiviral properties .
Industry
Industrially, these compounds are used in the production of polymers, resins, and other materials. They also find applications in the manufacture of agrochemicals and pesticides .
作用機序
The mechanism of action of these compounds varies depending on their specific structure and application. For example, in medicinal applications, these compounds might inhibit bacterial cell wall synthesis or disrupt viral replication .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: A heterocyclic compound with similar applications in medicine and agriculture.
1,3,4-Oxadiazole: Another heterocyclic compound known for its biological activity.
Uniqueness
The uniqueness of “4-O-” compounds lies in their specific structural features, which confer distinct chemical properties and reactivity. This makes them valuable in various applications, from pharmaceuticals to industrial processes.
特性
分子式 |
C12H22O10 |
|---|---|
分子量 |
326.30 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O10/c1-4-7(17)9(19)10(20)12(21-4)22-11(6(16)3-14)8(18)5(15)2-13/h2,4-12,14-20H,3H2,1H3/t4-,5-,6+,7+,8+,9+,10-,11-,12-/m0/s1 |
InChIキー |
AFULSFOTVQHZDG-PKSPIBJZSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride](/img/structure/B13400706.png)
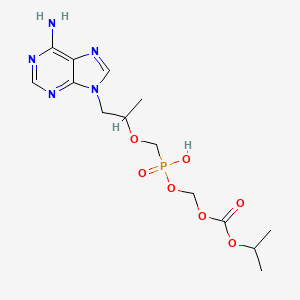
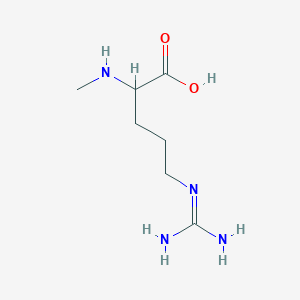
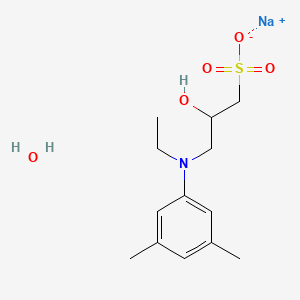
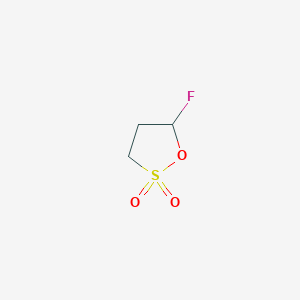
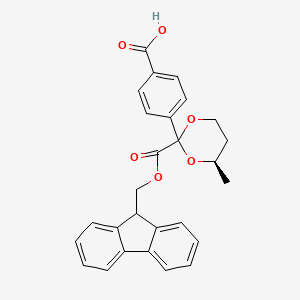
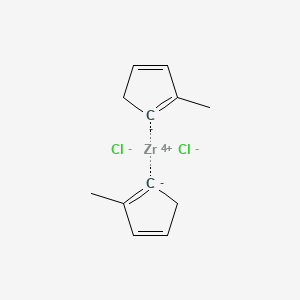

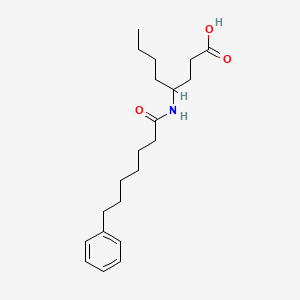
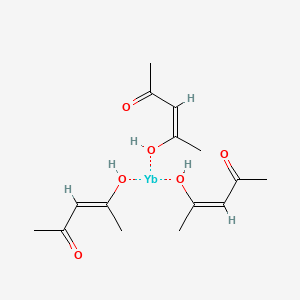
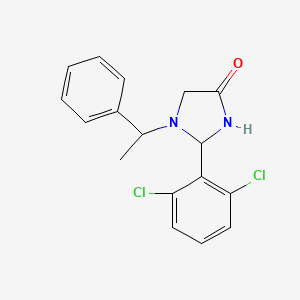
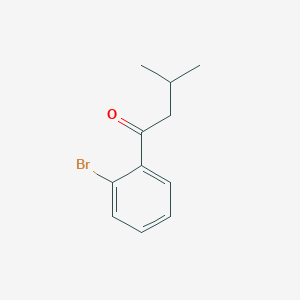
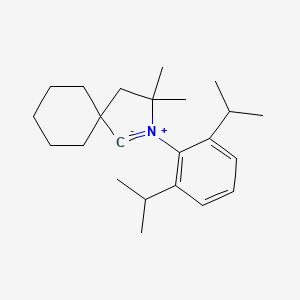
![dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13400783.png)
